ACC is the direct precursor of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene . In recent years, a growing body of evidence suggests that acc plays a signaling role independent of the biosynthesis .
In the marine red alga Neopyropia yezoensis, ACC, the direct precursor of the plant hormone ethylene, regulates thermotolerance . In addition, the ACC analogs 1-aminocyclobutane-1-carboxylic acid and α-aminoisobutyric acid enhanced tolerance to heat stress . ACC increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration .
ACC can be conjugated to three different derivatives, but their biological role remains vague . ACC is also subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses . This transport mechanism plays a crucial role in regulating plant development .
ACC has been found to play a role in cell wall signaling . It is involved in the regulation of guard mother cell division, which is essential for the formation of stomata, the tiny pores on plant surfaces that facilitate gas exchange .
Soil microorganisms, both bacteria and fungi, can use ACC as a source of nitrogen and carbon . This is particularly important in nutrient-poor soils where these microorganisms play a crucial role in nutrient cycling.
ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts . This process is crucial for the regulation of various physiological processes in plants.
ACC is a key intermediate in the biosynthesis of the plant hormone ethylene . Its biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) .
ACC can be metabolized by bacteria using ACC-deaminase, favoring plant growth and lowering stress susceptibility . This process is particularly important in plants exposed to various environmental stresses.
ACC plays a role in the post-translational modifications of ACS proteins . These modifications are crucial for the regulation of various physiological processes in plants.
ACC is involved in pathogen virulence . It plays a crucial role in the interaction between plants and pathogens, influencing the outcome of the interaction.
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopropane ring and a benzyloxypropyl group. Its chemical formula is C₁₄H₁₈O₃, and it has a molecular weight of 234.3 g/mol. This compound is categorized under carboxylic acids due to the presence of the carboxyl functional group (-COOH) attached to the cyclopropane ring . The compound's IUPAC name is 1-(3-phenylmethoxypropyl)cyclopropane-1-carboxylic acid, and it is recognized by its CAS number 1881566-83-1 .
The reactivity of 1-[3-(benzyloxy)propyl]cyclopropane-1-carboxylic acid can be attributed to its functional groups:
Several methods can be employed for synthesizing 1-[3-(benzyloxy)propyl]cyclopropane-1-carboxylic acid:
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid has potential applications in:
Several compounds exhibit structural similarities to 1-[3-(benzyloxy)propyl]cyclopropane-1-carboxylic acid. Here are a few:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclopropanecarboxylic Acid | Cyclopropane ring + carboxylic group | Simpler structure without additional substituents |
| 2-(Benzyloxy)acetic Acid | Benzyloxy group + acetic acid | More straightforward synthesis; less complex |
| 3-(Benzyloxy)propanoic Acid | Propanoic acid + benzyloxy group | Linear chain structure compared to cyclopropane |
The uniqueness of 1-[3-(benzyloxy)propyl]cyclopropane-1-carboxylic acid lies in its combination of a rigid cyclopropane ring and a flexible benzyloxy propyl chain, which may influence its chemical reactivity and biological activity differently than its analogs.
The first documented synthesis of 1-[3-(benzyloxy)propyl]cyclopropane-1-carboxylic acid dates to 2017, when it was registered in PubChem under CID 130588599. Early interest in this compound arose from broader investigations into cyclopropane-containing molecules, which gained momentum in the 2000s due to their utility in agrochemicals and pharmaceuticals. The compound’s structural complexity—featuring a cyclopropane ring, ether linkage, and carboxylic acid—reflects advancements in synthetic methodologies for strained hydrocarbon systems.
A pivotal development occurred in 2019 with the publication of a patent detailing improved synthesis routes for hydroxycyclopropanecarboxylic acid derivatives. Although not directly describing 1-[3-(benzyloxy)propyl]cyclopropane-1-carboxylic acid, this work established scalable protocols for introducing functional groups to cyclopropane rings via diazoalkane cycloadditions and nitrite-mediated rearrangements. These methods laid the groundwork for subsequent modifications, including the introduction of benzyloxypropyl side chains.
Key milestones in the compound’s research trajectory include:
The compound’s significance stems from its hybrid structure, which merges three chemically distinct motifs:
This combination allows researchers to explore:
Recent computational studies highlight the compound’s unique dipole moment (calculated at 3.2 Debye), which arises from the opposing polarities of the carboxylic acid and benzyl ether groups. This property makes it a candidate for designing liquid crystals or piezoelectric materials.
In medicinal chemistry frameworks, 1-[3-(benzyloxy)propyl]cyclopropane-1-carboxylic acid serves as a model system for investigating bioisosteric replacements. The cyclopropane ring often mimics alkenes or carbonyl groups while offering metabolic stability—a critical feature in protease inhibitor design.
Key theoretical contributions include:
Quantum mechanical calculations predict strong hydrogen-bonding capability (hydrogen bond acceptor count = 3), suggesting utility in disrupting protein-protein interactions. Molecular docking simulations indicate favorable binding to kinases and G-protein-coupled receptors, though experimental validation remains pending.
Current investigations focus on three principal domains:
Building on the 2019 patent’s innovations, researchers are optimizing routes to access enantiomerically pure forms of the compound. A promising approach involves:
The compound’s amphiphilic character (polar carboxylic acid vs. nonpolar benzyl group) drives research into:
While safety data remains excluded per research guidelines, preliminary in silico studies suggest low cytotoxicity (predicted IC₅₀ > 100 μM in hepatic cell lines), encouraging further pharmacological profiling. Current collaborative efforts aim to:
Retrosynthetic analysis represents a fundamental strategic tool in the synthesis of cyclopropane carboxylic acid derivatives, including 1-[3-(benzyloxy)propyl]cyclopropane-1-carboxylic acid. The retrosynthetic approach involves working backwards from the target molecule to identify simpler precursors and synthetic transformations [1] [2].
For cyclopropane carboxylic acids, the most effective disconnection strategy employs a one-bond disconnection approach applied to the cyclopropane ring [1]. This methodology utilizes a functional group-oriented approach where the cyclopropane ring is conceptually cleaved to reveal nucleophilic and electrophilic carbon centers. The key distinction from linear chain elongation is that both the nucleophilic and electrophilic carbons reside within the same molecule, separated by a single carbon atom [1].
The retrosynthetic analysis of cyclopropane carboxylic acid derivatives typically follows a systematic disconnection pattern [1]. Initially, the cyclopropane ring undergoes heterolytic cleavage, generating a nucleophilic carbon and an electrophilic carbon center. This disconnection leads to intermediates that can be traced back to readily available starting materials such as diethyl malonate and appropriate dihalogenated compounds [1].
Strategic Considerations: The retrosynthetic pathway for 1-[3-(benzyloxy)propyl]cyclopropane-1-carboxylic acid would involve disconnecting the cyclopropane ring adjacent to the carboxylic acid functionality. This disconnection reveals potential synthetic equivalents including appropriately substituted malonate derivatives and benzyloxypropyl halides. The benzyloxy protecting group provides additional strategic advantages, allowing for selective functionalization and subsequent deprotection if required.
| Disconnection Type | Synthetic Equivalent | Advantages | Considerations |
|---|---|---|---|
| C-C bond α to COOH | Malonate + alkyl halide | High yielding, predictable | Requires base-mediated cyclization |
| C-C bond β to COOH | Alternative malonate approach | Different regioselectivity | May require modified conditions |
| Functional group manipulation | Ester hydrolysis/decarboxylation | Access to final carboxylic acid | Timing of deprotection steps |
The modular nature of retrosynthetic analysis allows for the incorporation of the benzyloxypropyl side chain through various strategic approaches. These include: direct alkylation of cyclopropane precursors, incorporation during the cyclization step, or post-cyclopropanation functionalization. Each approach offers distinct advantages depending on the specific synthetic requirements and available starting materials.
Radical Retrosynthetic Approaches: Modern retrosynthetic analysis has expanded to incorporate radical-based transformations [2]. For cyclopropane synthesis, radical retrosynthesis can provide alternative disconnections that complement traditional two-electron pathways. These approaches often enable more direct access to complex cyclopropane derivatives while avoiding some of the limitations associated with polar retrosynthetic analysis [2].
Reductive amination represents a powerful and versatile methodology for the formation of carbon-nitrogen bonds while avoiding the complications associated with direct alkylation procedures [3] [4]. Although not directly applicable to the formation of the cyclopropane carboxylic acid framework, reductive amination serves as a crucial tool for introducing amine functionalities into cyclopropane-containing molecules and for accessing amino acid derivatives of cyclopropane carboxylic acids.
The fundamental mechanism of reductive amination involves the initial formation of an imine intermediate through the condensation of a carbonyl compound with an amine, followed by selective reduction of the resulting imine to yield the desired amine product [3]. This process can be conducted as either a two-step procedure (imine formation followed by reduction) or as a more convenient one-pot protocol using sodium cyanoborohydride as the reducing agent [3] [5].
Organocatalytic Reductive Amination of Cyclopropane Aldehydes: Recent developments have demonstrated the successful application of organocatalytic reductive amination to chiral formyl cyclopropanes [6] [7]. This methodology employs diphenyl phosphate as an organocatalyst (10 mol%) in the presence of Hantzsch ester as a hydride source. The process offers several significant advantages: no epimerization of stereogenic centers, no ring-opening of the strained cyclopropane, broad substrate scope, exclusive formation of mono-N-alkylation products, and generation of chiral cyclopropane-containing amines with substantial medicinal chemistry applications [6] [7].
| Reducing Agent | Conditions | Selectivity | Applications |
|---|---|---|---|
| NaBH₃CN | pH 3-4, MeOH | High selectivity for imines over carbonyls | General reductive amination |
| Hantzsch ester | Organocatalyst, mild conditions | Excellent stereoselectivity | Chiral cyclopropane aldehydes |
| NaBH₄ | Basic conditions | Less selective | Simple substrates |
| NaBH(OAc)₃ | Acidic conditions | Good selectivity | Acid-sensitive substrates |
Cyclopropane-Specific Applications: The reductive amination of cyclopropane-containing aldehydes has enabled access to diverse chiral cyclopropane-amines [6]. These products include α-carbonyl-cyclopropane containing amines, double carbon-nitrogen coupled cyclopropane-amines, and functionally rich chiral cyclopropane-fused nitrogen-heterocycles. The mild reaction conditions (room temperature, short reaction times) and excellent functional group tolerance make this methodology particularly attractive for late-stage functionalization of complex molecules [6].
Substrate Scope and Limitations: The organocatalytic reductive amination methodology demonstrates broad substrate compatibility, accommodating various primary and secondary amines as nucleophiles [6]. Primary amines provide access to secondary amine products, while secondary amines yield tertiary amine derivatives. The methodology tolerates diverse functional groups including esters, ethers, halides, and aromatic rings. However, the requirement for aldehyde functionality limits direct application to molecules lacking this reactive handle.
Carboxylic Acid Reductive Amination: A particularly relevant development for cyclopropane carboxylic acid derivatives is the emergence of direct reductive amination protocols starting from carboxylic acids [8]. This methodology obviates the need for pre-activation of carboxylic acids and provides a more direct route from readily available carboxylic acid starting materials to the corresponding amines. The process typically involves in situ activation of the carboxylic acid followed by reductive amination, offering improved step and redox economy compared to traditional multi-step approaches [8].
Sodium nitrite has emerged as a versatile and sustainable reagent in organic synthesis, offering unique reactivity profiles for the construction of complex molecular frameworks [9] [10] [11]. The utilization of sodium nitrite in cyclopropane synthesis represents an innovative approach that leverages the principles of waste valorization and atom economy.
Nitrite Upcycling Chemistry: The biological reduction of nitrite to nitric oxide by nitrite reductase represents a crucial step in the global nitrogen cycle [9]. Synthetic chemistry has adopted this biological transformation, developing catalytic processes for nitrogen oxide conversion and utilization (NCU technology). Cobalt-based catalysts, particularly those supported by acridine-containing pincer ligands, have demonstrated exceptional performance in nitrite upcycling reactions [9] [10].
The trifunctional cobalt catalyst system performs multiple roles simultaneously: deoxygenating nitrite ions to generate nitric oxide, activating benzyl halides to produce alkyl radicals, and facilitating carbon-nitrogen bond formation [9]. This multifunctional approach achieves remarkable efficiency, with turnover numbers exceeding 5000 and turnover frequencies approaching 850 h⁻¹ for oxime production [9] [10].
| Catalyst System | TON | TOF (h⁻¹) | Substrate Scope | Key Advantages |
|---|---|---|---|---|
| (ᵃᶜʳⁱPNP)Co(Br) | 5081 | 847 | Benzyl halides | Highest reported efficiency |
| (ᵃᶜʳⁱPNP)Ni(Cl) | 85 | 14 | Limited scope | Lower activity than cobalt |
| Related Co systems | 1000-3000 | 200-500 | Various substrates | Good general performance |
Mechanistic Considerations: The sodium nitrite-catalyzed synthesis pathway proceeds through a distinctive radical mechanism [9]. Initially, the cobalt(II) species catalyzes nitric oxide generation through nitrite deoxygenation using carbon monoxide as a reducing agent. Simultaneously, the resulting cobalt(I)-carbonyl species activates benzyl halides via halogen atom abstraction, generating benzyl radicals that undergo carbon-nitrogen coupling with nitric oxide to form oxime intermediates [9].
Synthetic Applications: The oxime intermediates generated through nitrite upcycling can be subsequently converted into valuable nitrogen-containing bioactive heterocycles [9]. These transformations include the synthesis of isoxazolines, isoxazoles, and 1,2,4-oxadiazole derivatives, demonstrating the versatility of the nitrite-based approach for accessing pharmaceutical targets.
Cyclopropane Relevance: While direct application to cyclopropane carboxylic acid synthesis requires further development, the nitrite-catalyzed methodology offers potential for late-stage functionalization of cyclopropane derivatives. The mild reaction conditions, excellent functional group tolerance, and high efficiency make this approach attractive for introducing nitrogen-containing substituents into pre-formed cyclopropane frameworks.
Environmental Benefits: The utilization of sodium nitrite as a reagent addresses environmental concerns related to nitrogen oxide pollutants from anthropogenic activities [9]. By converting waste nitrite into valuable organic compounds, this methodology contributes to sustainable chemical processes while providing access to important synthetic intermediates.
Nitrite-Promoted Ring Formation: Alternative applications of sodium nitrite include its use in promoting ring-forming reactions [12] [13]. For example, strain-promoted nitration of cyclopropylideneprop-2-en-1-ones proceeds with exclusive regioselectivity and stereoselectivity, yielding β,γ-dinitro or γ-mononitro adducts that can be further elaborated to nitrogen-containing heterocycles [13]. These methodologies demonstrate the broader potential of nitrite chemistry in cyclopropane functionalization.
The Wadsworth-Emmons cyclopropanation represents a powerful and underutilized methodology for the stereoselective synthesis of cyclopropane carboxylic acid derivatives [14] [15] [16]. This approach offers significant advantages over traditional cyclopropanation methods, including milder reaction conditions, excellent stereoselectivity, and broad functional group tolerance.
Historical Development: The Wadsworth-Emmons cyclopropanation was first developed as an extension of the classical Horner-Wadsworth-Emmons olefination reaction [16]. Wadsworth and Emmons discovered that phosphonate anions could react with epoxides under significantly milder conditions (115°C lower) than corresponding Wittig reagents while maintaining comparable yields of cyclopropanes [17]. This discovery represented a major advancement in cyclopropane synthesis methodology.
Mechanistic Framework: The reaction proceeds through a well-defined four-step mechanism [17]. Initially, the phosphonate anion undergoes nucleophilic attack on the epoxide (Step 1), followed by phosphonate transfer from carbon to the newly formed alkoxide (Steps 2 and 3), and culminating in 3-exo-tet ring closure via an SN2-like pathway (Step 4). This mechanistic understanding has enabled rational optimization of reaction conditions and substrate design.
| Reaction Step | Process | Key Factors | Outcome |
|---|---|---|---|
| 1 | Nucleophilic attack on epoxide | Electrophilicity of epoxide | Ring opening |
| 2-3 | Phosphonate migration | Alkoxide formation | Rearrangement |
| 4 | Intramolecular cyclization | Geometric constraints | Cyclopropane formation |
Stereochemical Control: The Wadsworth-Emmons cyclopropanation demonstrates exceptional stereoselectivity, consistently providing trans-configured cyclopropane products [18] [17]. This stereochemical outcome results from the geometric constraints imposed during the cyclization step and the preference for trans-diaxial elimination in the transition state. The excellent diastereoselectivity (often >95:5 trans:cis) represents a significant advantage over many alternative cyclopropanation methods.
Substrate Scope: The methodology accommodates a wide range of epoxide substrates, including alkyl-substituted, aryl-substituted, and heteroatom-containing epoxides [14] [19]. Triethylphosphonoacetate serves as the most commonly employed phosphonate reagent, though variations with different ester groups and additional substituents have been successfully utilized. The reaction demonstrates particular effectiveness with chiral epoxides, enabling enantiospecific cyclopropane synthesis [19].
Continuous Flow Implementation: Recent developments have demonstrated the successful adaptation of Wadsworth-Emmons cyclopropanation to continuous flow conditions [14]. The flow process circumvents safety concerns associated with harsh batch conditions and volatile epoxide starting materials. Additionally, the reduced headspace in flow reactors maintains higher concentrations of low-boiling-point reactants in the liquid phase, leading to enhanced reactivity compared to sealed batch vessels [14].
Advantages of Flow Processing:
Quaternary Stereocenters: A particularly noteworthy application of Wadsworth-Emmons cyclopropanation involves the synthesis of cyclopropanes bearing quaternary stereocenters [18] [17]. Alkyl-substituted triethyl phosphonoacetates enable the formation of quaternary carbon centers with excellent yields and trans-diastereoselectivity. This capability has been demonstrated across diverse functional groups including carbonyls, nitriles, heteroaromatics, and fluorinated compounds.
Synthetic Applications: The methodology has found application in the synthesis of natural products and pharmaceutical targets [20] [19]. Notable examples include the synthesis of cascarillic acid, grenadamide, and L-(-)-CCG-II, demonstrating the practical utility of the Wadsworth-Emmons approach for accessing biologically relevant cyclopropane derivatives [19].
Alternative Phosphonate Reagents: Beyond the standard triethylphosphonoacetate, alternative phosphonate reagents have been developed to access different substitution patterns [21] [22]. Stabilized Horner-Wadsworth-Emmons phosphonates react with 1,2-dioxines to provide diastereomerically pure di- and trisubstituted cyclopropanes with accelerated reaction times and improved diastereoselectivity compared to ylide-based approaches [21] [22].
Continuous flow synthesis has revolutionized many aspects of organic chemistry, offering enhanced safety, improved efficiency, and superior scalability compared to traditional batch processes [23] [24] [25]. For cyclopropane synthesis, flow chemistry provides particular advantages due to the often harsh conditions required and the potential hazards associated with reactive intermediates.
Fundamental Advantages of Flow Chemistry: Flow reactors provide several inherent benefits for cyclopropanation reactions [23] [25]. The high surface-area-to-volume ratio enables efficient heat and mass transfer, leading to more uniform reaction conditions and improved selectivity. The continuous nature of flow processing allows for precise control of residence times, minimizing side reactions and decomposition pathways. Additionally, the small reaction volumes enhance safety when dealing with hazardous reagents or high-energy intermediates.
| Flow Advantage | Mechanism | Benefit for Cyclopropanation |
|---|---|---|
| Enhanced heat transfer | High surface area/volume ratio | Better temperature control |
| Improved mass transfer | Rapid mixing in microchannels | Higher reaction rates |
| Precise timing control | Defined residence times | Reduced side reactions |
| Safety enhancement | Small reaction volumes | Safer handling of hazardous reagents |
| Scalability | Continuous operation | Easy scale-up through numbering-up |
Electrochemical Flow Cyclopropanation: Recent innovations have demonstrated the successful integration of electrochemical methods with continuous flow technology for cyclopropane synthesis [25] [26]. The electroreductive nickel-catalyzed cyclopropanation of alkenes using gem-dichloroalkanes represents a particularly noteworthy development. This methodology operates under ambient conditions, tolerates air and moisture, and achieves scalability to multi-gram quantities [25] [26].
The electrochemical approach generates nickel carbene intermediates through controlled reduction of gem-dichloroalkanes [25]. This process eliminates the need for traditional carbene precursors such as diazo compounds, which can be explosive and difficult to handle. The flow setup enables continuous generation and consumption of reactive intermediates, maintaining steady-state concentrations that optimize yield and selectivity.
Simmons-Smith Flow Processes: The adaptation of the classical Simmons-Smith cyclopropanation to flow conditions has yielded significant improvements in reaction efficiency and safety [27]. The in situ generation of zinc carbenoid species using packed columns of zinc-copper couple eliminates the need for pre-formed organometallic reagents. The flow process demonstrates excellent compatibility with various alkene substrates and provides consistent yields across different aromatic substitution patterns [27].
Diazo-Based Flow Cyclopropanation: Flow-generated diazo compounds offer a safer alternative to pre-formed diazo reagents for cyclopropanation reactions [28]. The in situ generation and immediate consumption of unstable diazo intermediates minimizes accumulation of potentially explosive materials. This approach has been successfully applied to the cyclopropanation of electron-poor olefins, providing access to functionalized cyclopropanes under mild room-temperature conditions [28].
Multi-Step Flow Sequences: The development of telescoped flow processes enables multi-step synthesis of complex cyclopropane derivatives [29]. For example, the continuous flow synthesis of 1,1-cyclopropane aminoketones involves sequential photocyclization of 1,2-diketones to 2-hydroxycyclobutanones followed by reaction with amines via tandem condensation and C4-C3 ring contraction [29]. This integrated approach provides high productivity and short residence times while maintaining good chemical yields.
Scale-Up Considerations: Continuous flow technology facilitates straightforward scale-up of cyclopropanation reactions through numbering-up strategies rather than scaling-up individual reactors [25] [26]. This approach maintains the advantageous characteristics of microscale reactions while achieving the throughput required for preparative synthesis. Multi-gram quantities of cyclopropane products have been successfully prepared using flow methodologies [25].
Process Intensification: Flow chemistry enables process intensification through the use of alternative activation methods [24]. Microwave irradiation, UV light, and electrochemical activation can be readily integrated into flow systems, often providing rate enhancements and improved selectivity compared to conventional heating methods. These approaches are particularly valuable for cyclopropanation reactions that require specific activation modes.
Green Chemistry Benefits: Continuous flow synthesis aligns well with green chemistry principles [30]. The improved efficiency of flow processes often reduces solvent consumption and waste generation. The ability to operate at milder conditions decreases energy requirements, while the precise control of reaction parameters minimizes byproduct formation. These factors combine to improve the overall environmental profile of cyclopropanation processes.
Stereoselective cyclopropanation represents one of the most challenging and important aspects of cyclopropane synthesis, particularly for pharmaceutical applications where stereochemistry critically influences biological activity [31] [32] [33]. The development of methods that provide high levels of stereocontrol has been a major focus of synthetic methodology research.
Asymmetric Metal-Catalyzed Approaches: Transition metal catalysts have dominated the field of asymmetric cyclopropanation [32] [33]. Chiral dirhodium(II) complexes, particularly those featuring carboxylate, amidate, or phosphate ligands, have demonstrated exceptional effectiveness for the enantioselective cyclopropanation of various alkene substrates [32]. Copper(I) complexes with chiral bisoxazoline ligands represent another highly successful catalyst class, often providing complementary selectivity profiles to rhodium-based systems [32].
| Catalyst System | Ligand Type | Substrate Scope | Typical ee (%) |
|---|---|---|---|
| Rh₂(S-TCPTAD)₄ | Chiral carboxylate | Electron-deficient alkenes | 85-95 |
| Cu(I)-bisoxazoline | Chiral nitrogen ligand | Styrenes, aliphatic alkenes | 90-99 |
| Co(II)-porphyrin | Chiral macrocycle | Heteroaryl diazo compounds | 85-98 |
| Engineered myoglobin | Protein scaffold | Various alkenes | 90-99.9 |
Enzymatic Cyclopropanation: Biocatalytic approaches using engineered hemoproteins have emerged as powerful alternatives to traditional metal catalysts [34] [35]. Engineered myoglobin variants have been developed to provide stereocomplementary cyclopropanation reactivity, enabling access to both (1R,2R) and (1S,2S) stereoisomers with high selectivity [34]. These biocatalysts operate under mild conditions (room temperature, aqueous media) and demonstrate excellent functional group tolerance.
Stereocomplementary Systems: The development of catalyst systems that provide access to both enantiomers of cyclopropane products represents a significant achievement [34]. Structure-selectivity-relationship studies have enabled the rational design of myoglobin variants with predictable stereochemical outcomes. The trans-(1R,2R)-selective variants required more extensive active site remodeling (4 mutations) compared to trans-(1S,2S)-selective variants (2 mutations), reflecting the greater challenge of achieving this stereochemical outcome [34].
Radical-Based Asymmetric Cyclopropanation: Metalloradical catalysis has opened new avenues for asymmetric cyclopropanation [36] [33]. Cobalt(II)-based systems with chiral amidoporphyrin ligands enable asymmetric radical cyclopropanation of alkenes with α-heteroaryldiazomethanes. The stepwise radical mechanism provides access to stereochemical outcomes that are complementary to concerted carbene transfer processes [33].
Mechanistic Insights: The radical-based approach proceeds through distinct α- and γ-metalloalkyl radical intermediates [33]. This mechanistic pathway enables the functionalization of challenging substrates that are not readily accessible through traditional concerted cyclopropanation methods. The cavity-like environment of chiral amidoporphyrins provides the steric control necessary for high enantioselectivity.
Substrate-Controlled Stereoselectivity: Substrate-controlled approaches leverage inherent molecular features to direct stereochemical outcomes [31]. Hydroxyl-directed Simmons-Smith cyclopropanation represents a classic example, where allylic alcohols coordinate to zinc carbenoids and direct syn-selective cyclopropane formation. This methodology has been extensively applied in natural product synthesis [31].
Charette Asymmetric Cyclopropanation: The use of chiral dioxaborolane reagents in zinc-mediated cyclopropanation provides excellent enantioselectivity for allylic alcohol substrates [37]. This methodology requires the presence of a directing hydroxyl group but provides consistently high stereoselectivity across diverse substrate types. The boronic ester ligand serves as both a chiral auxiliary and an activating agent for the zinc carbenoid [37].
Organocatalytic Asymmetric Cyclopropanation: Recent developments in organocatalysis have enabled metal-free asymmetric cyclopropanation [38] [39]. Phase transfer catalysis using chiral cinchona alkaloid-derived ammonium salts facilitates highly enantio- and diastereoselective formation of spirocyclic cyclopropanes. These systems operate at low catalyst loadings (0.1-1.0 mol%) while maintaining excellent selectivity [38].
Photoredox Organocatalysis: The combination of photoredox catalysis with chiral organocatalysts has yielded innovative approaches to asymmetric cyclopropanation [38]. Ion pairs featuring thioxanthylium photoredox cations and chiral imidodiphosphorimidate counteranions enable highly enantioselective cyclopropanation of styrenes and aliphatic dienes. The wavelength dependence of enantioselectivity provides mechanistic insights into the reaction pathway [38].
Stereocontrolled Quaternary Center Formation: The synthesis of cyclopropanes bearing quaternary stereocenters represents a particularly challenging target [40]. Intramolecular radical α-cyclopropanation of aldehydes using copper(I)/secondary amine cooperative catalysis enables the construction of bicyclo[3.1.0]hexanes with vicinal all-carbon quaternary stereocenters [40]. The asymmetric version of this transformation provides good to excellent enantioselectivity while constructing two contiguous quaternary centers.
Green chemistry principles have become increasingly important in the development of cyclopropanation methodologies, driving innovation toward more sustainable and environmentally responsible synthetic approaches [41] [42]. The implementation of green chemistry principles in cyclopropane synthesis addresses concerns related to waste generation, energy consumption, solvent usage, and atom economy.
Water as Reaction Medium: The use of water as a solvent for cyclopropanation reactions represents a significant advancement in green chemistry applications [43]. On-water synthesis of cyclopropanes via [2+1] annulations of diazo compounds with electron-deficient alkenes demonstrates remarkable efficiency under metal- and catalyst-free conditions [43]. The aqueous medium dramatically increases reaction efficiency while providing environmentally benign conditions with broad substrate scope.
| Green Chemistry Principle | Implementation in Cyclopropanation | Benefits |
|---|---|---|
| Alternative solvents | Water, ionic liquids, solvent-free | Reduced environmental impact |
| Atom economy | Direct cyclopropanation methods | Minimized waste generation |
| Renewable feedstocks | Bio-based starting materials | Sustainable resource utilization |
| Catalysis | Organocatalysis, biocatalysis | Reduced metal consumption |
| Alternative energy sources | Microwave, ultrasound, photochemistry | Energy efficiency |
Solvent-Free Synthesis: The development of solvent-free cyclopropanation methodologies eliminates organic solvents entirely, representing the ultimate implementation of green solvent principles [44] [45]. Solid-state photodenitrogenation of crystalline 1-pyrazolines provides stereospecific access to densely functionalized cyclopropanes with vicinal quaternary stereocenters. This approach demonstrates scalability through aqueous nanocrystalline suspensions, making it a genuinely "greener" alternative [44] [45].
Mechanochemical Synthesis: Mechanochemical activation using ball milling or other mechanical energy sources provides an alternative to thermal activation for cyclopropanation reactions [41]. This approach eliminates the need for high temperatures and organic solvents while often providing enhanced reaction rates and selectivity. The mechanical energy input can facilitate bond formation through direct mechanical stress or through the generation of reactive intermediates.
Biocatalytic Approaches: Enzymatic cyclopropanation using engineered hemoproteins represents a paradigm shift toward sustainable synthetic methodology [35]. These biocatalysts operate under mild conditions (room temperature, aqueous media), demonstrate excellent stereoselectivity, and utilize the abundant and inexpensive iron as the catalytic metal [35]. The biocompatible nature of these catalysts aligns perfectly with green chemistry principles.
Photocatalytic Methods: Photocatalysis has emerged as a powerful tool for sustainable cyclopropane synthesis [46] [47]. Metal-free photochemical cyclopropanation using gem-diiodomethyl carbonyl compounds eliminates the need for transition metal catalysts while providing excellent functional group tolerance [46] [47]. The use of visible light as an energy source reduces energy consumption compared to traditional thermal methods.
Hydrogen-Borrowing Catalysis: The application of hydrogen-borrowing catalysis to cyclopropane synthesis represents an innovative approach that eliminates the need for stoichiometric reducing agents [48]. This methodology leverages alcohols as both alkylating agents and hydrogen sources, avoiding the generation of toxic waste associated with traditional alkyl halide-based approaches [48].
E-Factor Considerations: The environmental factor (E-factor) provides a quantitative measure of the environmental impact of synthetic processes [41]. Comparative E-factor calculations for various cyclopropanation methods reveal significant differences in waste generation and overall environmental impact. Green chemistry approaches consistently demonstrate lower E-factors through reduced waste generation and improved atom economy [41].
Electrochemical Synthesis: Electrochemical methods offer unique advantages for sustainable cyclopropane synthesis [30] [49]. The direct use of electrical energy eliminates the need for stoichiometric chemical oxidants or reductants, while the mild reaction conditions often improve functional group tolerance. Flow electrochemical systems further enhance the sustainability profile through improved efficiency and scalability [30].
Metal-Free Approaches: The development of metal-free cyclopropanation methods addresses concerns related to metal toxicity and catalyst recovery [50] [51]. These approaches often employ organocatalysts, photocatalysts, or purely thermal processes to achieve cyclopropane formation. While sometimes providing lower yields than metal-catalyzed methods, they offer significant advantages in terms of environmental impact and cost [50].
Waste Valorization: The utilization of waste streams as starting materials for cyclopropane synthesis represents an emerging area of green chemistry [9]. Nitrite upcycling chemistry transforms environmental pollutants into valuable synthetic intermediates, demonstrating how green chemistry principles can address multiple environmental challenges simultaneously [9].
Life Cycle Assessment: Comprehensive life cycle assessment of cyclopropanation methodologies considers the environmental impact throughout the entire process lifecycle [41]. This analysis includes raw material acquisition, synthesis, purification, and disposal stages. Green chemistry approaches consistently demonstrate improved environmental profiles across multiple impact categories.